N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide
Description
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide is a synthetic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxane ring, a pyrazole ring, and a sulfonamide group, making it a versatile molecule for chemical and biological studies.
Properties
IUPAC Name |
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3S/c1-10(2)16-8-11(7-14-16)20(17,18)15-12(9-13)3-5-19-6-4-12/h7-8,10,15H,3-6,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTUXYOGQLUOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)NC2(CCOCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides. For instance, starting from 4-hydroxybutanal, cyclization can be achieved under acidic conditions to form the oxane ring.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the oxane ring is reacted with formaldehyde and ammonia or an amine under reducing conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Sulfonamide Formation: The final step involves the sulfonation of the pyrazole ring, typically using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to accommodate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or thiol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of sulfinamides or thiols.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide is used as a building block in organic synthesis due to its reactive functional groups. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving sulfonamide-sensitive enzymes. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine
The sulfonamide group in this compound suggests potential applications in medicinal chemistry, particularly in the development of antibacterial and antifungal agents. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylimidazole-4-sulfonamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylthiazole-4-sulfonamide: Contains a thiazole ring, offering different electronic properties and reactivity.
Uniqueness
N-[4-(aminomethyl)oxan-4-yl]-1-propan-2-ylpyrazole-4-sulfonamide is unique due to its combination of an oxane ring, a pyrazole ring, and a sulfonamide group. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
